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Compound of Interest

(6-bromo-2-chloroquinolin-3-
Compound Name:
yl)methanol

Cat. No.: B1291155

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal
chemistry, celebrated for its vast pharmacological potential.[1] Molecules incorporating this
nucleus have demonstrated a wide spectrum of biological activities, including anti-inflammatory,
anticancer, antimalarial, and antibacterial properties.[2][3] The efficacy of quinoline-based
drugs is profoundly influenced by the nature and positioning of substituents on the heterocyclic
ring system.[4] This guide focuses on a key heterocyclic building block, (6-bromo-2-
chloroquinolin-3-yl)methanol, a strategically functionalized intermediate designed for
versatile application in synthetic chemistry and drug discovery programs.

The molecule's architecture is notable for its three distinct points of reactivity: a nucleophilic
substitution-ready chloro group at the 2-position, a cross-coupling-receptive bromo group at the
6-position, and a modifiable primary alcohol at the 3-position. This trifecta of functional handles
allows for sequential, orthogonal chemical transformations, making it an invaluable starting
material for constructing complex molecular libraries and targeting novel therapeutic agents.
This document provides a comprehensive technical overview of its properties, synthesis,
reactivity, and analytical characterization to empower researchers in leveraging its full synthetic
potential.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its effective use
in research and development. The key identifiers and physicochemical characteristics of (6-
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bromo-2-chloroquinolin-3-yl)methanol are summarized below.

Property Value Source
CAS Number 1017464-16-2
Molecular Formula C10H7BrCINO
Molecular Weight 272.53 g/mol
Appearance Solid
InChi Key OVEGPGLEVGCNGG-
UHFFFAOYSA-N
SMILES String OCclcc2cc(Br)cecc2nclCl
Purity Typically =95% [5]

Table 1: Core physicochemical properties of (6-bromo-2-chloroquinolin-3-yl)methanol.

Synthesis and Purification Protocol

While numerous methods exist for quinoline synthesis, the construction of this specific
trifunctionalized scaffold typically follows a multi-step sequence involving a Vilsmeier-Haack
reaction followed by a selective reduction. This approach provides reliable access to the target
molecule.

Synthetic Workflow: A Two-Step Approach

The synthesis begins with the Vilsmeier-Haack cyclization of an appropriate N-acyl aniline to
generate the 6-bromo-2-chloroquinoline-3-carboxaldehyde intermediate. This aldehyde is then
selectively reduced to the primary alcohol, yielding the final product.
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Step 1: Vilsmeier-Haack Reaction

p-Bromoacetanilide

6-Bromo-2-chloroquinoline-3-carboxaldehyde
(CAS 100331-89-3)

Step 2: Selective Reduction

Sodium Borohydride (NaBHa)
Methanol / THF

(6-bromo-2-chloroquinolin-3-yl)methanol
(CAS 1017464-16-2)

Click to download full resolution via product page

Diagram 1: High-level synthetic workflow.

Detailed Experimental Protocol: Synthesis

This protocol details the reduction of the aldehyde precursor, a common and reliable method

for obtaining the title compound.[6]

Objective: To synthesize (6-bromo-2-chloroquinolin-3-yl)methanol from 6-bromo-2-
chloroquinoline-3-carboxaldehyde.

Materials:
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6-Bromo-2-chloroquinoline-3-carboxaldehyde[7]

Sodium borohydride (NaBHa4)

Methanol (MeOH), anhydrous

Tetrahydrofuran (THF), anhydrous

Ethyl acetate (EtOAC)

Saturated aqueous ammonium chloride (NH4ClI) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-
2-chloroquinoline-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of anhydrous THF and
methanol under an inert atmosphere (e.g., nitrogen or argon).

Cooling: Cool the solution to 0 °C using an ice-water bath.

Addition of Reducing Agent: Add sodium borohydride (1.1 to 1.5 eq) portion-wise over 15-20
minutes. The slow addition is crucial to control the exothermic reaction and gas evolution.

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)
until the starting aldehyde is fully consumed (typically 1-3 hours).

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated
agueous NHa4Cl solution at 0 °C.

Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and water.
Separate the organic layer. Wash the organic layer sequentially with water and brine.

Drying and Concentration: Dry the organic phase over anhydrous MgSOu4, filter, and
concentrate the solvent under reduced pressure to yield the crude product.
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Purification Protocol: Flash Column Chromatography

Purification is essential to remove unreacted starting materials and byproducts. Flash column
chromatography is the preferred method for this compound.[8]

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate
in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40%
EtOAc/Hexanes).

Procedure:

o Column Packing: Prepare a slurry of silica gel in the initial non-polar mobile phase (e.g., 10%
EtOAc/Hexanes) and pack the column.[8]

o Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the
mobile phase and adsorb it onto a small amount of silica gel. After drying, load the solid
sample onto the top of the packed column.[8]

o Elution: Begin elution with the non-polar mobile phase, collecting fractions. Gradually
increase the polarity of the eluent to mobilize and elute the desired product.

o Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure
product.

o Concentration: Combine the pure fractions and remove the solvent under reduced pressure
to obtain the purified (6-bromo-2-chloroquinolin-3-yl)methanol as a solid.

Chemical Reactivity and Synthetic Applications

The strategic placement of three distinct functional groups makes this molecule a versatile
platform for building molecular complexity. Each site can be addressed with a high degree of
chemical selectivity.
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(6-bromo-2-chloroquinolin-3-yl)methanol [0]
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Diagram 2: Key reactivity pathways of the title compound.

e 2-Position (Chloro Group): The chlorine atom at the C2 position is activated towards
nucleophilic aromatic substitution (SnAr). This allows for the straightforward introduction of
various nucleophiles, such as amines, thiols, or alkoxides, enabling the synthesis of diverse
2-substituted quinolines. A patent for a related compound demonstrates the substitution of
the 2-chloro group with sodium methoxide.[9]

e 6-Position (Bromo Group): The bromine atom is an ideal handle for transition-metal-
catalyzed cross-coupling reactions.[2][4] It readily participates in Suzuki couplings (to form
C-C bonds with boronic acids), Sonogashira couplings (with terminal alkynes), Buchwald-
Hartwig aminations (with amines), and other similar transformations. This position is crucial
for extending the molecular framework and introducing aryl, heteroaryl, or alkyl groups.

» 3-Position (Methanol Group): The primary alcohol is a versatile functional group. It can be:
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o Oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or further
to the carboxylic acid with stronger oxidants (e.g., KMnOa, Jones reagent).

o Converted into esters via reaction with carboxylic acids (Fischer esterification) or acyl
chlorides.

o Transformed into ethers through Williamson ether synthesis.

This orthogonal reactivity allows for a stepwise and controlled diversification strategy, making
the compound a valuable intermediate in the synthesis of targeted libraries for high-throughput
screening and lead optimization. Its structural motif is found in precursors to potent therapeutic
agents, such as the anti-tuberculosis drug Bedaquiline, underscoring the scaffold's relevance.

El

Analytical Characterization

Confirming the identity and purity of the synthesized material is a non-negotiable step in the
research workflow. While comprehensive literature spectra for this specific molecule are
sparse[10], its structure can be unequivocally confirmed using standard analytical techniques.

Technique Expected Observations

Aromatic protons on the quinoline core (approx.

7.5-8.5 ppm). A singlet for the CH2 group of the
'H NMR ppm) sing group

methanol substituent (approx. 4.5-5.0 ppm). A

broad singlet for the hydroxyl proton (variable).

Signals for the 10 unique carbon atoms of the
13C NMR o
quinoline core and the methylene carbon.

A molecular ion peak corresponding to the

calculated mass (272.53 g/mol ), showing a
Mass Spec. o )

characteristic isotopic pattern for the presence

of one bromine and one chlorine atom.

Characteristic peaks for O-H stretching (broad,
~3300 cm™1), C-H aromatic stretching (~3000-
3100 cm™1), and C-CI/C-Br vibrations in the

fingerprint region.

FTIR
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Table 2: Expected analytical data for structural verification.

Predicted mass spectrometry data further aids in identification, with expected collision cross-
sections calculated for various adducts.[10]

Adduct m/z Predicted CCS (A?)
[M+H]* 271.94722 145.7
[M+Na]* 293.92916 160.1
[M-H]- 269.93266 150.8

Table 3: Predicted collision cross-section (CCS) values.[10]

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. (6-bromo-2-
chloroquinolin-3-yl)methanol is classified with specific hazards that require appropriate
precautions.

GHS Hazard Classification:[5]

Pictograms: GHSO05 (Corrosion), GHS07 (Exclamation Mark)

Signal Word: Danger

Hazard Statements:

o H302: Harmful if swallowed.

o H318: Causes serious eye damage.

Precautionary Statements:
o P280: Wear protective gloves/protective clothing/eye protection/face protection.

o P301 + P317: IF SWALLOWED: Get medical help.
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o P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.

o P501: Dispose of contents/container in accordance with local regulations.
Handling and Storage:

o Personal Protective Equipment (PPE): Use a chemical fume hood. Wear a lab coat, safety
glasses with side shields, and chemically resistant gloves.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials. Recommended storage is at room temperature.[5]

» Disposal: Dispose of waste material in accordance with all applicable federal, state, and local
environmental regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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